molecular formula C11H8BrNO3 B2947655 Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 2090144-38-8

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B2947655
CAS No.: 2090144-38-8
M. Wt: 282.093
InChI Key: RMDSGXNIRLOSNZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C11H8BrNO3. It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1,2-oxazole-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-phenylisoxazole-4-carboxylate
  • Methyl 5-[2-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate
  • Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and oxazole ring make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDSGXNIRLOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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